molecular formula C28H26BF4PS B12696299 Phosphonium, triphenyl(3-(phenylthio)-2-butenyl)-, (E)-, tetrafluoroborate(1-) CAS No. 64691-52-7

Phosphonium, triphenyl(3-(phenylthio)-2-butenyl)-, (E)-, tetrafluoroborate(1-)

Cat. No.: B12696299
CAS No.: 64691-52-7
M. Wt: 512.4 g/mol
InChI Key: NLYHRJDBVYIGQK-WKKHQKTCSA-N
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Description

Phosphonium, triphenyl(3-(phenylthio)-2-butenyl)-, (E)-, tetrafluoroborate(1-) is a quaternary phosphonium salt. These compounds are known for their stability and versatility in various chemical reactions. The specific structure of this compound includes a triphenylphosphonium core with a 3-(phenylthio)-2-butenyl substituent, and it is paired with a tetrafluoroborate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonium salts typically involves the alkylation of tertiary phosphines. For this compound, triphenylphosphine reacts with an appropriate alkyl halide under controlled conditions to form the desired phosphonium salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of phosphonium salts often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Phosphonium salts can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphonium salts have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonium salts often involves their ability to act as phase-transfer catalysts, facilitating the transfer of reactants between different phases (e.g., aqueous and organic). This property is due to the lipophilic nature of the triphenylphosphonium group, which allows it to interact with both hydrophilic and hydrophobic substances .

Comparison with Similar Compounds

Similar Compounds

  • Tetraphenylphosphonium chloride
  • Triphenylmethylphosphonium bromide
  • Triphenylpropylphosphonium iodide

Uniqueness

Phosphonium, triphenyl(3-(phenylthio)-2-butenyl)-, (E)-, tetrafluoroborate(1-) is unique due to its specific substituent, which imparts distinct chemical properties and reactivity compared to other phosphonium salts.

Properties

CAS No.

64691-52-7

Molecular Formula

C28H26BF4PS

Molecular Weight

512.4 g/mol

IUPAC Name

triphenyl-[(Z)-3-phenylsulfanylbut-2-enyl]phosphanium;tetrafluoroborate

InChI

InChI=1S/C28H26PS.BF4/c1-24(30-28-20-12-5-13-21-28)22-23-29(25-14-6-2-7-15-25,26-16-8-3-9-17-26)27-18-10-4-11-19-27;2-1(3,4)5/h2-22H,23H2,1H3;/q+1;-1/b24-22-;

InChI Key

NLYHRJDBVYIGQK-WKKHQKTCSA-N

Isomeric SMILES

[B-](F)(F)(F)F.C/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/SC4=CC=CC=C4

Canonical SMILES

[B-](F)(F)(F)F.CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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